(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-2-(2-Fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused bicyclic core structure. The compound features a Z-configured 2-fluorobenzylidene substituent at position 2 and a tetrahydrofuran-2-ylmethyl group at position 6.
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-18-6-2-1-4-14(18)10-20-21(25)16-7-8-19-17(22(16)28-20)12-24(13-27-19)11-15-5-3-9-26-15/h1-2,4,6-8,10,15H,3,5,9,11-13H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZQTMJKBZGWRE-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5F)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5F)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structural Overview
The compound features a benzofuroxazine core with a fluorobenzylidene substituent and a tetrahydrofuran group. These structural components are believed to enhance its solubility and reactivity, potentially leading to various biological applications.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections.
- Neuroprotective Effects : Certain structural analogs exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group on an aromatic ring | Anticancer, antiviral | Known for chelating metal ions |
| Benzofuran derivatives | Fused benzene and furan rings | Neuroprotective effects | Variations in substituents lead to diverse activities |
| Tetrahydrofuran derivatives | Ether functionality | Solubility enhancement | Used in drug formulation |
Case Studies
Research has focused on the synthesis and evaluation of related compounds. For instance, studies on tetrahydropyridophthlazinones have identified their role as poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. One notable compound demonstrated significant antitumor efficacy with an IC50 value of 0.3 nM against BRCA1 mutant breast cancer cells .
In another study involving similar benzofuroxazine derivatives, compounds were tested for their ability to inhibit platelet aggregation, showcasing their potential as therapeutic agents for cardiovascular diseases .
Understanding the pharmacokinetics (PK) and mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies may focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins.
- Metabolic Stability : Evaluating its stability in biological systems.
- Tissue Penetration : Investigating the ability to penetrate tumor tissues effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the literature, focusing on substituent effects, molecular properties, and inferred biological relevance.
Structural Analogues and Substituent Variations
Hypothetical Pharmacological and Physicochemical Properties
Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound may enhance solubility in polar solvents compared to pyridin-2-ylmethyl (in ) or 4-fluorophenethyl (in ) substituents, which are more lipophilic.
Metabolic Stability : The tetrahydrofuran moiety is prone to oxidative metabolism, whereas pyridine-containing analogs (e.g., ) may exhibit longer half-lives due to aromatic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
